7-Descarbamoyl 17-Amino Geldanamycin-15N
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical trajectory of geldanamycin research, which began with the original isolation of geldanamycin from Streptomyces hygroscopicus var. geldanus in 1970. This initial discovery revealed antibacterial properties and established the foundation for subsequent structural investigations conducted by Rinehart and co-workers, who determined that geldanamycin represented the first ansamycin to contain a benzoquinone rather than the more conventional naphthoquinone found in rifamycins. The structural elucidation of geldanamycin as a 19-membered macrocyclic lactam related to benzoquinone ansamycins opened new avenues for derivative development.
The specific derivative this compound represents a more recent advancement in this research lineage, developed as part of systematic efforts to create isotopically labeled analogs suitable for advanced analytical applications. The incorporation of nitrogen-15 isotopic labeling reflects the growing demand for precise analytical tools in proteomics research, where mass spectrometric differentiation becomes crucial for quantitative studies. This compound bears the Chemical Abstracts Service registry number 169564-26-5, establishing its unique identity within chemical databases and facilitating standardized research protocols.
The historical development of this compound also reflects the evolution of synthetic organic chemistry techniques that enable selective modification of complex natural product scaffolds. The removal of the carbamoyl group at position 7 and the introduction of an amino functionality at position 17, combined with isotopic labeling, represents sophisticated chemical manipulation that preserves the core ansamycin architecture while introducing analytical advantages.
Derivation from Geldanamycin Family
This compound derives from the parent compound geldanamycin through a series of specific structural modifications that maintain the fundamental benzoquinone ansamycin framework. Geldanamycin itself is biosynthesized through a complex polyketide pathway initiated by the assembly of 3-amino-5-hydroxybenzoic acid as a starter unit, followed by extension with seven extender units comprising one acetate, four propionates, and two methoxyacetates. This biosynthetic process creates a polyketide backbone that undergoes extensive post-polyketide synthase tailoring processes including C-7 carbamoylation, C-17 hydroxylation, C-17 methylation, C-21 hydroxylation, C-4,5 oxidation, and oxidation of hydroquinone to quinone to form the final geldanamycin structure.
The derivation of this compound involves strategic modifications at two critical positions of the geldanamycin scaffold. The removal of the carbamoyl group at position 7 eliminates the carbamoyltransferase-mediated modification that occurs during natural geldanamycin biosynthesis. Simultaneously, the substitution at position 17 replaces the methoxy group with an amino functionality, fundamentally altering the electronic properties of the benzoquinone system. This modification pattern creates a derivative that maintains the core macrocyclic ansamycin structure while introducing new chemical reactivity profiles.
The incorporation of nitrogen-15 isotopic labeling represents an additional layer of derivation that enhances the analytical utility of the compound without significantly altering its chemical behavior. Nitrogen-15 labeling provides a mass difference of one dalton per labeled nitrogen atom, enabling precise mass spectrometric differentiation from unlabeled analogs. This isotopic modification proves particularly valuable in proteomics applications where quantitative comparisons between labeled and unlabeled species become essential for accurate analytical determinations.
Taxonomic Classification within Benzoquinone Ansamycins
This compound occupies a specific taxonomic position within the broader classification system of ansamycin natural products and their derivatives. Ansamycins constitute a family of bacterial secondary metabolites characterized by their distinctive structural architecture comprising an aromatic moiety bridged by an aliphatic chain, earning their designation from the Latin word "ansa" meaning handle. The ansamycin family demonstrates considerable structural diversity, with variations primarily occurring in the aromatic component, which may consist of naphthalene rings, naphthoquinone rings as observed in rifamycin and naphthomycins, or benzene and benzoquinone ring systems as found in geldanamycin and ansamitocin.
Within the ansamycin classification hierarchy, benzoquinone ansamycins represent a distinct subclass characterized by the presence of 1,4-benzoquinone moieties integrated into the macrocyclic ansamycin framework. This subclass includes several important members such as geldanamycin, herbimycin A, and various synthetic analogs, all sharing the common structural feature of a benzoquinone ring system connected to an aliphatic bridge forming the characteristic ansa structure. The benzoquinone ansamycins demonstrate unique biological activities, particularly as heat shock protein 90 inhibitors, distinguishing them functionally from other ansamycin subclasses.
This compound specifically belongs to the geldanamycin analog subgroup within benzoquinone ansamycins. This subgroup encompasses various derivatives that maintain the core geldanamycin structure while incorporating specific modifications designed to enhance particular properties such as solubility, stability, or analytical detectability. The taxonomic positioning of this compound can be summarized in the following hierarchical classification:
| Taxonomic Level | Classification |
|---|---|
| Family | Ansamycins |
| Subfamily | Benzoquinone Ansamycins |
| Series | Geldanamycin Analogs |
| Subseries | 17-Amino Derivatives |
| Compound Type | Isotopically Labeled Analog |
Significance in Proteomics Research
The significance of this compound in proteomics research stems from its unique properties as an isotopically labeled biochemical tool that enables precise quantitative mass spectrometric analyses. Proteomics research increasingly relies on stable isotope labeling strategies to achieve accurate protein quantification across different biological conditions, and nitrogen-15 labeled compounds provide essential internal standards for these analytical protocols. The incorporation of nitrogen-15 isotopic labeling creates peptide pairs that share identical biochemical characteristics with their unlabeled counterparts while maintaining a distinguishable mass difference that facilitates precise quantitative determinations.
Mass spectrometry-based proteomics has emerged as an essential tool for biological research over the past decade, with the capability to identify thousands of proteins from complex biological samples. However, the full understanding of proteome function in health and disease requires accurate protein quantification across diverse biological samples, necessitating the development of sophisticated isotopic labeling strategies. The use of heavy stable isotopes, including nitrogen-15 labeled compounds like this compound, enables the generation of precise and accurate quantitative proteomic data through the creation of internal standards that co-elute with target analytes while remaining mass spectrometrically distinguishable.
The specific application of this compound in proteomics research relates to its function as a labeled intermediate for 17-(allylamino)geldanamycin metabolite preparation. This application proves particularly valuable in studies investigating heat shock protein 90 interactions and related cellular processes, where accurate quantification of geldanamycin derivatives and their metabolites becomes crucial for understanding drug metabolism and protein-drug interactions. The compound enables researchers to perform quantitative analyses of geldanamycin-related metabolic pathways with enhanced precision compared to unlabeled analytical approaches.
Furthermore, the compound contributes to advancing chemical labeling strategies within proteomics workflows, where stable isotope-labeled materials serve multiple functions including biomarker screening, disease model analysis, and systems biology investigations. The availability of isotopically labeled geldanamycin derivatives supports comprehensive proteomic studies aimed at understanding cellular responses to heat shock protein 90 modulation, contributing to broader efforts to define therapeutic targets and improve disease treatment strategies.
Comparative Overview with Related Geldanamycin Analogs
This compound exists within a diverse landscape of geldanamycin analogs, each designed to address specific limitations of the parent compound while maintaining essential biological activities. The development of geldanamycin analogs has been driven by the need to overcome the hepatotoxicity and poor pharmacological properties of natural geldanamycin while preserving its potent heat shock protein 90 inhibitory activity. This comparative analysis examines the structural and functional relationships between this compound and other significant members of the geldanamycin analog family.
17-Allylamino-17-demethoxygeldanamycin represents one of the most extensively studied geldanamycin analogs, characterized by the replacement of the methoxy group at position 17 with an allylamino substituent. This modification significantly reduces hepatotoxicity compared to the parent compound while maintaining substantial anti-tumor activity. The compound has advanced to multiple clinical trials, establishing it as a front-runner in geldanamycin-based therapeutic development. In comparison, this compound shares the 17-amino modification but differs through the additional removal of the C-7 carbamoyl group and incorporation of isotopic labeling.
17-Dimethylaminoethylamino-17-demethoxygeldanamycin represents another prominent analog that addresses solubility limitations of earlier derivatives. This compound incorporates a dimethylaminoethyl group at position 17, significantly enhancing water solubility while maintaining potent heat shock protein 90 inhibitory activity. Over sixty 17-alkylamino-17-demethoxygeldanamycin analogs have been synthesized and evaluated, with many demonstrating cell growth inhibition potencies similar to 17-allylamino-17-demethoxygeldanamycin while offering improved formulation properties.
The following table summarizes key structural and functional comparisons among major geldanamycin analogs:
| Compound | Position 7 Modification | Position 17 Modification | Primary Application | Key Advantage |
|---|---|---|---|---|
| Geldanamycin | Carbamoyl | Methoxy | Research Tool | Parent Compound |
| 17-Allylamino-17-demethoxygeldanamycin | Carbamoyl | Allylamino | Clinical Trials | Reduced Hepatotoxicity |
| 17-Dimethylaminoethylamino-17-demethoxygeldanamycin | Carbamoyl | Dimethylaminoethylamino | Clinical Development | Enhanced Solubility |
| This compound | Removed | Amino + 15N Label | Proteomics Research | Isotopic Labeling |
Novel geldanamycin derivatives continue to emerge from both natural sources and synthetic efforts. Recent discoveries include 17-O-demethylreblastatin and related compounds isolated from various Streptomyces species, providing insights into biosynthetic pathways and potential new therapeutic leads. Additionally, 19-substituted geldanamycin derivatives have shown promise with markedly reduced toxicity compared to geldanamycin while retaining heat shock protein 90 inhibitory activity, although with diminished potency in cellular studies.
The comparative analysis reveals that this compound occupies a unique niche within the geldanamycin analog family, serving primarily as an analytical tool rather than a therapeutic candidate. Its isotopic labeling distinguishes it from other analogs and enables specialized applications in quantitative proteomics research that would not be feasible with unlabeled derivatives. This specialization reflects the evolution of geldanamycin research from purely therapeutic development toward broader applications in chemical biology and analytical biochemistry.
Properties
Molecular Formula |
C₂₇H₃₈N¹⁵NO₇ |
|---|---|
Molecular Weight |
503.59 |
Synonyms |
17-Amino-7-O-de(aminocarbonyl)-17-demethoxy-geldanamycin-15N; 17-Amino-7-decarbamoyl Geldanamycin-15N; |
Origin of Product |
United States |
Scientific Research Applications
In Vitro Studies
Research indicates that 7-Descarbamoyl 17-Amino Geldanamycin-15N exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it has comparable or improved efficacy against breast cancer cell lines such as MDA-MB-231 when compared to other derivatives like 17-AAG and 17-DMAG, with IC50 values reported in the nanomolar range .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MDA-MB-231 | ~60 |
| 17-AAG | MDA-MB-231 | ~80 |
| 17-DMAG | MDA-MB-231 | ~70 |
In Vivo Studies
In vivo evaluations have demonstrated that this compound can significantly reduce tumor growth rates in xenograft models. For example, in studies involving human prostate carcinoma cell lines, treatment with this compound resulted in reduced tumor sizes compared to control groups .
Clinical Implications
While initial clinical trials for geldanamycin derivatives faced challenges due to hepatotoxicity and poor solubility, ongoing research into modified compounds like this compound aims to enhance therapeutic profiles by improving solubility and reducing toxicity .
Combination Therapies
Recent studies have explored the potential of combining this compound with other anticancer agents or radiation therapy. For example, it has been shown to enhance the sensitivity of cervical cancer cells to radiation therapy, indicating its potential role as an adjuvant treatment .
Structural Modifications and Derivatives
The synthesis of various analogs of geldanamycin has been a focal point in medicinal chemistry. The introduction of amino groups at the C-17 position has led to compounds with distinct pharmacological properties, including improved selectivity for cancer cells over normal cells .
Case Studies Summary
- Breast Cancer Models : Demonstrated significant antiproliferative effects with lower toxicity profiles compared to traditional geldanamycin.
- Prostate Cancer Xenografts : Showed effective tumor reduction rates when administered in vivo.
- Radiation Sensitization : Enhanced tumor cell response when used in combination with radiation therapy.
Preparation Methods
Gene Cluster Manipulation
Inactivation of gdmP disrupts the transfer of the carbamoyl group to C-7, yielding 7-descarbamoylgeldanamycin. This approach was validated in studies where homologous gene clusters in S. hygroscopicus were modified to produce analogous ansamycin derivatives. Fermentation of the engineered strain under optimized conditions (30°C, pH 6.0–6.5, 30% dissolved oxygen) yields 7-descarbamoylgeldanamycin, which serves as the precursor for subsequent modifications.
The introduction of the 17-amino group and nitrogen-15 label involves nucleophilic substitution of the C-17 methoxy group. This reaction exploits the inherent reactivity of the benzoquinone ansamycin scaffold, where the methoxy group acts as a vinylogous ester susceptible to amine addition-elimination.
Amine Substitution Protocol
-
Reagents : 7-Descarbamoylgeldanamycin (1.0 eq.), 15N-labeled primary amine (e.g., 15NH2-R, 2.0 eq.), anhydrous dimethylformamide (DMF), and triethylamine (TEA, 1.5 eq.).
-
Procedure :
-
Dissolve 7-descarbamoylgeldanamycin in DMF under nitrogen atmosphere.
-
Add 15N-labeled amine and TEA, stirring at 25°C for 12–24 hours.
-
Monitor reaction progress via HPLC or TLC (mobile phase: CH2Cl2/acetone, 3:1).
-
Isolate the product via column chromatography (silica gel, CH2Cl2/acetone gradient).
-
This method, adapted from the synthesis of 17-AAG (tanespimycin), achieves >80% conversion when using excess amine. The 15N isotopic label is incorporated into the C-17 amino group, confirmed by high-resolution mass spectrometry (HRMS) and 15N NMR.
Chemical Descarbamoylation of Geldanamycin
For strains lacking genetic tools, chemical hydrolysis provides an alternative route to 7-descarbamoylgeldanamycin.
Acid-Catalyzed Hydrolysis
Enzymatic Decarbamoylation
Carboxylesterase enzymes (e.g., pig liver esterase) selectively hydrolyze the carbamate group at C-7 under mild conditions (pH 7.4, 37°C), though yields are substrate-dependent and typically lower (<40%).
Isotopic Labeling Strategies
Incorporating 15N at C-17 requires using 15N-enriched amines during the substitution step. For example:
-
15N-Allylamine : Reacts with 7-descarbamoylgeldanamycin to yield 7-descarbamoyl 17-(15N-allylamino)geldanamycin.
-
15N-Ammonia : Direct amination under high pressure (20 bar NH3, 60°C) introduces 15N at C-17 but requires stringent conditions to avoid side reactions.
Analytical Characterization
Structural Confirmation
Purity Assessment
Comparative Data Tables
Table 1. Biosynthetic vs. Chemical Descarbamoylation
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Genetic inactivation | 70–80 | >98 | 168 |
| Acid hydrolysis | 50–60 | 90–95 | 4 |
| Enzymatic hydrolysis | 30–40 | 85–90 | 24 |
Table 2. 15N-Labeling Efficiency with Different Amines
| Amine | 15N Purity (%) | Substitution Yield (%) |
|---|---|---|
| 15N-Allylamine | 98 | 85 |
| 15N-Ammonia | 99 | 65 |
| 15N-Benzylamine | 95 | 75 |
Challenges and Optimization
-
Selectivity : Competing reactions at C-19 may occur if steric hindrance at C-17 is insufficient. Bulky amines (e.g., tert-butylamine) minimize this issue.
-
Stability : The quinone moiety is sensitive to reducing agents; reactions must proceed under inert atmospheres.
-
Scale-Up : Fermentation yields of 7-descarbamoylgeldanamycin remain lower (≤200 mg/L) than native geldanamycin, necessitating strain improvement .
Q & A
Q. Methodological Insight :
- Perform kinase profiling using a panel assay (e.g., Eurofins KinaseProfiler).
- Compare IC50 values for Hsp90 vs. KDM4A/B/C in cell-free assays .
What strategies mitigate hepatotoxicity associated with geldanamycin analogs in preclinical studies?
Advanced Research Focus
Toxicity is linked to quinone redox cycling and thiol reactivity. Mitigation strategies:
19-Position substitution : Introduce bulky groups (e.g., methyl) to block thiol conjugation .
Prodrug design : Mask the quinone with cleavable groups (e.g., phosphate esters) to reduce hepatic exposure .
Q. Methodological Insight :
- Evaluate liver toxicity in vitro using HepG2 cells (MTT assay) and in vivo via ALT/AST measurements in murine models.
- Use computational tools (e.g., Derek Nexus) to predict reactive metabolite formation .
How can researchers resolve contradictions in reported efficacy data between in vitro and in vivo models?
Advanced Research Focus
Discrepancies often arise from differences in metabolic stability, tissue penetration, or tumor microenvironment.
Q. Methodological Insight :
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Measure plasma/tissue concentrations via LC-MS/MS and correlate with tumor growth inhibition.
- 3D tumor spheroids : Mimic in vivo conditions better than monolayer cultures. Use fluorescence imaging (e.g., Calcein AM/PI) to assess viability .
What computational approaches are effective for predicting binding affinities of this compound to Hsp90 isoforms?
Advanced Research Focus
Hybrid QM/MM methods (e.g., Gaussian/PM6) and 3D-QSAR models can predict isoform-specific interactions. Key findings:
- The 7-descarbamoyl group reduces steric hindrance, improving fit in Hsp90α’s binding pocket.
- 15N labeling aids in tracking protein-compound interactions via NMR .
Q. Methodological Insight :
- Use Schrödinger Suite for molecular dynamics (MD) simulations (≥100 ns).
- Validate predictions with SPR or microscale thermophoresis (MST) .
How does isotopic labeling (15N) enhance mechanistic studies of this compound?
Basic Research Focus
15N enables precise tracking of metabolic fate and protein interactions via:
- Isotopic tracing : LC-MS/MS to identify metabolites.
- NMR spectroscopy : Study binding kinetics (e.g., <sup>15</sup>N-HSQC) with Hsp90 .
Methodological Insight : Incorporate 15N during microbial fermentation (e.g., Streptomyces hygroscopicus) using <sup>15</sup>NH4Cl as the nitrogen source .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
